2-bromo-N-(5-nitropyridin-2-yl)benzamide
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Overview
Description
2-Bromo-N-(5-nitropyridin-2-yl)benzamide is an organic compound with the molecular formula C12H8BrN3O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a bromine atom and a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 5-nitro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-amino-N-(5-nitropyridin-2-yl)benzamide.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Shares the nitropyridine moiety but lacks the benzamide group.
2-Bromo-N-(4-nitrophenyl)benzamide: Similar structure but with a nitrophenyl group instead of nitropyridine.
N-(5-Nitropyridin-2-yl)benzamide: Lacks the bromine atom on the benzamide ring.
Uniqueness
2-Bromo-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of both bromine and nitropyridine groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C12H8BrN3O3 |
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Molecular Weight |
322.11 g/mol |
IUPAC Name |
2-bromo-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
InChI Key |
VRFBLORWOHWOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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